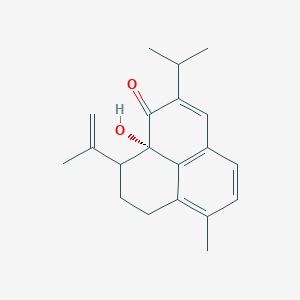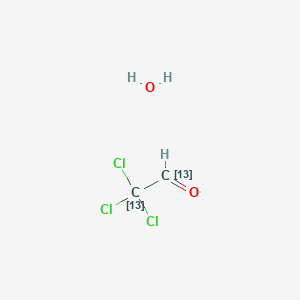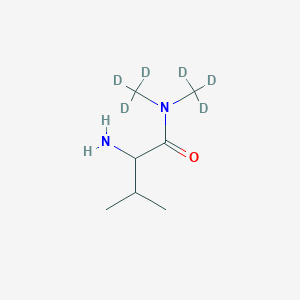
Saprirearine
Vue d'ensemble
Description
Saprirearine is a useful research compound. Its molecular formula is C20H24O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardioprotection
Saprirearine a été étudiée pour ses effets cardioprotecteurs, en particulier dans le contexte des lésions induites par l'hypoxie/réoxygénation dans les cardiomyocytes {svg_1} {svg_2} {svg_3}. Elle a montré des résultats prometteurs pour améliorer la survie cellulaire, augmenter la viabilité cellulaire et bloquer la libération de la lactate déshydrogénase. Cela suggère des applications thérapeutiques potentielles pour des conditions comme l'infarctus du myocarde.
Régulation de la fonction mitochondriale
La recherche indique que this compound peut atténuer le dysfonctionnement mitochondrial en inhibant la surcharge en calcium et l'effondrement du potentiel membranaire mitochondrial {svg_4}. Cela ouvre des voies pour son utilisation dans les maladies où l'intégrité mitochondriale est compromise.
Réduction du stress oxydatif
This compound a démontré la capacité d'améliorer le stress oxydatif en réduisant les espèces réactives de l'oxygène et les niveaux de malondialdéhyde, ainsi qu'en activant la superoxyde dismutase et la catalase {svg_5}. Cette propriété est cruciale pour les conditions caractérisées par des dommages oxydatifs.
Inhibition de l'apoptose
Le composé s'est avéré inactiver la protéinase-3 spécifique de l'aspartate de la cystéine et réguler les protéines impliquées dans l'apoptose, suggérant son rôle dans la prévention de la mort cellulaire {svg_6}. Cela pourrait être important dans le traitement de diverses maladies où l'apoptose joue un rôle clé.
Activation des voies cellulaires protectrices
This compound active le facteur 2 lié au facteur E2 nucléaire (Nrf2) dans les cardiomyocytes, qui est étroitement associé à ses effets protecteurs {svg_7}. Nrf2 est un régulateur crucial de la résistance cellulaire aux oxydants, indiquant des applications potentielles dans l'amélioration des mécanismes de défense cellulaire.
Potentiel dans la découverte de médicaments
Compte tenu de ses activités biologiques multiformes, this compound pourrait être un candidat pour les efforts de découverte de médicaments ciblant une gamme de maladies, en particulier celles impliquant la santé cardiaque, le stress oxydatif et l'apoptose cellulaire {svg_8}.
Impact environnemental
Bien que des études spécifiques sur l'impact environnemental de this compound ne soient pas facilement disponibles, il est important de tenir compte du contexte plus large de la production et de l'utilisation de produits chimiques. La durabilité environnementale de l'extraction et de la synthèse de ces composés doit être évaluée afin de garantir un progrès scientifique responsable {svg_9}.
Applications industrielles
Bien que des informations directes sur les utilisations industrielles de this compound ne soient pas trouvées, l'exploration de ses propriétés chimiques pourrait conduire à des applications potentielles dans diverses industries. Son profil de stabilité et de réactivité peut la rendre adaptée à des rôles spécialisés dans la fabrication ou la biotechnologie {svg_10} {svg_11} {svg_12}.
Mécanisme D'action
Target of Action
Saprirearine, a natural product of Salvia, Lamiaceae , has been found to primarily target Nrf2 . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation.
Mode of Action
This compound interacts with its primary target, Nrf2, by activating it This activation leads to a series of changes in the cell, particularly in response to oxidative stress
Result of Action
This compound’s activation of Nrf2 has been shown to protect H9c2 cardiomyocytes against hypoxia/reoxygenation-induced apoptosis . This suggests that this compound may improve cell survival by increasing cell viability and blocking the release of lactate dehydrogenase .
Analyse Biochimique
Biochemical Properties
Saprirearine plays a significant role in biochemical reactions, particularly in the context of cardioprotection. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress . Additionally, this compound inhibits the release of lactate dehydrogenase, an enzyme involved in cellular energy production . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and energy metabolism.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In cardiomyocytes, this compound has been found to improve cell survival by increasing cell viability and blocking the release of lactate dehydrogenase . It also attenuates mitochondrial dysfunction by inhibiting calcium overload, collapse of the mitochondrial membrane potential, and opening of the mitochondrial permeability transition pore . These effects suggest that this compound can protect cells from hypoxia-reoxygenation-induced apoptosis, thereby enhancing cellular function and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Nrf2 pathway. By activating Nrf2, this compound promotes the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . Additionally, this compound inhibits the release of lactate dehydrogenase, thereby preventing cellular damage and promoting cell survival . These molecular interactions underscore the compound’s potential in mitigating oxidative stress and enhancing cellular resilience.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound improves cell survival and function over extended periods by maintaining cell viability and blocking the release of lactate dehydrogenase . The compound’s stability and degradation over time are crucial factors in its long-term efficacy. In vitro and in vivo studies have demonstrated that this compound can sustain its protective effects over prolonged periods, highlighting its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cell viability and protect against oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects, such as increased oxidative stress and cellular damage . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as lactate dehydrogenase and proteins involved in the Nrf2 pathway . These interactions influence metabolic flux and metabolite levels, thereby modulating cellular responses to oxidative stress and energy demands.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s efficacy, as they determine its availability and activity within target cells and tissues.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its protective effects precisely where they are needed, such as in mitochondria and the cytoplasm.
Propriétés
IUPAC Name |
(9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-11(2)16-10-14-7-6-13(5)15-8-9-17(12(3)4)20(22,18(14)15)19(16)21/h6-7,10-11,17,22H,3,8-9H2,1-2,4-5H3/t17?,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCPEPBEODTUSV-OZBJMMHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCC([C@@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Saprirearine exert its protective effects against hypoxia/reoxygenation injury in cardiomyocytes?
A1: Research suggests that this compound protects H9c2 cardiomyocytes from apoptosis induced by hypoxia/reoxygenation through a multi-faceted mechanism involving the activation of the Nrf2 pathway. []
- Reduce oxidative stress: It decreases reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. []
- Improve mitochondrial function: It mitigates mitochondrial dysfunction by inhibiting calcium overload, preventing the collapse of the mitochondrial membrane potential, and reducing the opening of the mitochondrial permeability transition pore. []
- Inhibit apoptosis: It suppresses apoptosis by inactivating cysteinyl aspartate-specific proteinase-3, upregulating B-cell lymphoma-2 (Bcl-2), and downregulating Bcl-2-associated X protein (Bax). []
Q2: What is the structural characterization of this compound?
A2: this compound is a novel tricyclic diterpene isolated from the roots of Salvia prionitis. [] While its exact molecular formula and weight are not specified in the provided abstracts, its structure was elucidated through spectroscopic methods and chemical transformations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





